molecular formula C21H18N2O3S B2484202 2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 871307-82-3

2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No.: B2484202
CAS No.: 871307-82-3
M. Wt: 378.45
InChI Key: XBNKTPIKADMMHV-UHFFFAOYSA-N
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Description

2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzoyl chloride, thiophene, and phenol derivatives. The key steps in the synthesis may involve:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or ketoester.

    Coupling reactions: The thiophene and benzoyl groups are introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Final assembly: The phenol group is incorporated in the final step, often through nucleophilic substitution or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the benzene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action for 2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways can vary depending on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-(4-methoxybenzoyl)thiophene share structural similarities.

    Pyrazole derivatives: Compounds containing the pyrazole ring, such as certain anti-inflammatory drugs.

    Phenol derivatives: Compounds like 4-methoxyphenol, which share the phenol moiety.

Uniqueness

What sets 2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol apart is its unique combination of these three functional groups, which can confer a distinct set of chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials.

Biological Activity

2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a phenolic group, a pyrazole ring, and a thiophene moiety, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O3S with a molecular weight of approximately 370.44 g/mol. The compound's structure features multiple functional groups that enhance its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Activity : The compound has shown promising anti-inflammatory effects in various studies. For instance, it inhibited tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production in vitro, suggesting its potential as an anti-inflammatory agent comparable to dexamethasone .
  • Antimicrobial Activity : In vitro tests have demonstrated its effectiveness against several bacterial strains including E. coli and Bacillus subtilis. The compound's structural characteristics may contribute to its ability to disrupt microbial membranes or inhibit essential bacterial enzymes .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly through the inhibition of cell proliferation in cancer cell lines such as MCF-7. The mechanism may involve interference with cell cycle progression or induction of apoptosis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammatory pathways and cancer progression by binding to their active sites.
  • Receptor Modulation : It may also modulate receptor activity related to pain and inflammation, enhancing its therapeutic profile.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesNotable Properties
2-(4-methoxybenzoyl)thiopheneContains thiophene and benzoyl groupsAntimicrobial activity
4-methoxyphenolSimple phenolic structureAntioxidant properties
Pyrazole derivatives (e.g., 3-methylpyrazole)Contains pyrazole ringAnti-inflammatory effects

The unique combination of phenolic, pyrazole, and thiophene groups in this compound distinguishes it from these similar compounds, enhancing its potential as a valuable candidate for pharmaceutical development .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including the compound . For example:

  • Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced edema models. Compounds similar to this compound showed significant inhibition of inflammatory markers .
  • Anticancer Evaluation : Research involving MCF-7 breast cancer cells demonstrated that certain pyrazole derivatives possess strong antiproliferative effects. The compound's ability to induce apoptosis was highlighted as a critical mechanism .

Properties

IUPAC Name

[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-26-15-10-8-14(9-11-15)21(25)23-18(16-5-2-3-6-19(16)24)13-17(22-23)20-7-4-12-27-20/h2-12,18,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNKTPIKADMMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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